(6-Fluorobenzo[b]thiophen-2-yl)boronic acid

Catalog No.
S890766
CAS No.
501944-65-6
M.F
C8H6BFO2S
M. Wt
196.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Fluorobenzo[b]thiophen-2-yl)boronic acid

CAS Number

501944-65-6

Product Name

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid

IUPAC Name

(6-fluoro-1-benzothiophen-2-yl)boronic acid

Molecular Formula

C8H6BFO2S

Molecular Weight

196.01 g/mol

InChI

InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H

InChI Key

SVGUNYFQHHUNDJ-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(S1)C=C(C=C2)F)(O)O

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)F)(O)O

Medicinal Chemistry

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid serves as a versatile building block for synthesizing various heterocyclic molecules with potential therapeutic applications. These molecules often target specific protein-protein interactions (PPIs) crucial for various diseases []. The boronic acid functionality allows for efficient coupling reactions via Suzuki-Miyaura cross-coupling, a well-established technique for constructing complex organic molecules [].

Studies have explored the use of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid in developing inhibitors for Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling and a potential target for cancer treatment []. Additionally, researchers have investigated its application in synthesizing compounds targeting other enzymes and receptors relevant to various diseases [].

Materials Science

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid can be used to create novel organic materials with interesting properties. The boronic acid group allows for incorporation into polymers through B-C bond formation, potentially leading to materials with unique electronic and optoelectronic properties [].

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a fluorinated benzo[b]thiophene moiety. This compound features a thiophene ring fused to a benzene ring, with a fluorine atom located at the sixth position of the benzene ring. The general structure can be represented as follows:

C9H8BFO2S\text{C}_9\text{H}_8\text{B}\text{F}\text{O}_2\text{S}

The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it an important building block in organic synthesis and medicinal chemistry.

, including:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in cross-coupling reactions with aryl or vinyl halides, leading to the formation of biaryl compounds, which are valuable in pharmaceuticals and materials science.
  • Formation of Boronate Esters: The boronic acid group can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Ligand Exchange Reactions: The boron atom can participate in ligand exchange reactions, allowing for the modification of the compound's properties and reactivity.

Research indicates that (6-Fluorobenzo[b]thiophen-2-yl)boronic acid exhibits potential biological activity. Boronic acids are often recognized for their ability to interact with biological targets, including:

  • Enzyme Inhibition: Some studies suggest that compounds containing boronic acid moieties can inhibit proteases and other enzymes, which may be relevant in drug design for diseases such as cancer.
  • Antiviral Activity: There is emerging evidence that certain boronic acids possess antiviral properties, potentially through mechanisms involving inhibition of viral replication.

The synthesis of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid can be achieved through several methods:

  • Direct Boronation: Starting from 6-fluorobenzo[b]thiophene, boronation can be achieved using boron reagents such as trimethyl borate in the presence of a suitable catalyst.
  • Functionalization of Precursor Compounds: 6-Fluorobenzo[b]thiophene derivatives can be synthesized first, followed by the introduction of the boronic acid functionality through hydrolysis of corresponding boronate esters.
  • Suzuki Coupling: Utilizing existing aryl halides and boronic acids in Suzuki coupling reactions can also lead to the formation of this compound by introducing the necessary functional groups sequentially.

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid has several applications:

  • Drug Development: Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery, particularly for developing enzyme inhibitors.
  • Organic Synthesis: As a versatile building block, it is used in the synthesis of complex organic molecules and materials.
  • Sensors: The unique properties of boronic acids allow their use in sensor technologies, particularly for detecting sugars and other biomolecules through reversible binding.

Studies on (6-Fluorobenzo[b]thiophen-2-yl)boronic acid focus on its interactions with various biological molecules:

  • Binding Affinity: Research may involve measuring binding affinities with target proteins or enzymes to evaluate its potential as an inhibitor.
  • Mechanistic Studies: Investigations into how this compound interacts at a molecular level with biological systems help elucidate its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with (6-Fluorobenzo[b]thiophen-2-yl)boronic acid. Here are some notable examples:

Compound NameStructureUnique Features
Benzeneboronic AcidC₆H₅B(OH)₂Simple aromatic structure
5-Fluoro-2-thiopheneboronic AcidC₈H₇BF₃OSContains a thiophene ring
4-Fluorophenylboronic AcidC₆H₄F(B(OH)₂)Substituted phenyl group
3-Pyridinylboronic AcidC₅H₅BNO₂Contains a nitrogen heterocycle

Uniqueness

The uniqueness of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid lies in its specific combination of fluorine substitution on the benzo[b]thiophene structure and its boronic acid functionality. This combination may enhance its biological activity compared to other boronic acids lacking such structural features. Its potential applications in drug discovery and organic synthesis further distinguish it from similar compounds.

Wikipedia

(6-Fluoro-1-benzothiophen-2-yl)boronic acid

Dates

Modify: 2023-08-16

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